

An In-depth Technical Guide to 2-(4-tert-Butoxyphenyl)ethan-1-ol

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Compound of Interest

Compound Name: 2-(4-tert-Butoxyphenyl)ethan-1-ol

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Introduction

2-(4-tert-Butoxyphenyl)ethan-1-ol, also known as p-tert-butoxyphenethyl alcohol, is an organic compound with the chemical formula $C_{12}H_{18}O_2$.^{[1][2]} It serves as a significant intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry. This technical guide provides a comprehensive review of the available literature on **2-(4-tert-Butoxyphenyl)ethan-1-ol**, focusing on its chemical properties, synthesis, and known applications. Due to a notable lack of published research on the specific biological activities of this compound, this review will focus on its established role as a precursor in the synthesis of pharmaceuticals.

Chemical and Physical Properties

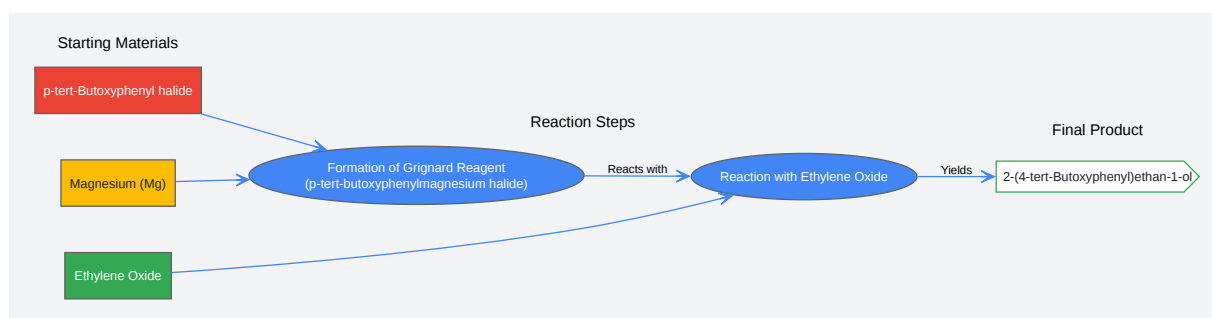
2-(4-tert-Butoxyphenyl)ethan-1-ol is a yellow liquid with a molecular weight of 194.27 g/mol .^[1] Its chemical structure consists of a phenethyl alcohol backbone with a tert-butoxy group substituted at the para-position of the phenyl ring. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **2-(4-tert-Butoxyphenyl)ethan-1-ol**

Property	Value	Source
Molecular Formula	C12H18O2	PubChem[1]
Molecular Weight	194.27 g/mol	PubChem[1]
CAS Number	123195-72-2	Sigma-Aldrich
Appearance	Yellow Liquid	Sigma-Aldrich
Purity	≥96%	Sigma-Aldrich
IUPAC Name	2-(4-tert-butoxyphenyl)ethanol	Sigma-Aldrich
InChI Key	OKZWTCSMYPNPCS-UHFFFAOYSA-N	Sigma-Aldrich

Synthesis of 2-(4-tert-Butoxyphenyl)ethan-1-ol

The primary synthesis route for **2-(4-tert-Butoxyphenyl)ethan-1-ol** involves a Grignard reaction, as detailed in U.S. Patent 4,868,344. The general workflow for this synthesis is depicted in the following diagram.



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Caption: Synthesis workflow for **2-(4-tert-Butoxyphenyl)ethan-1-ol**.

Experimental Protocol: Synthesis of p-tert-butoxyphenethyl alcohol

The following experimental protocol is adapted from the procedure described in U.S. Patent 4,868,344 for the synthesis of p- or m-tert-butoxyphenethyl alcohol.

Materials:

- p- or m-tert-butoxyphenyl halide (e.g., p-tert-butoxychlorobenzene)
- Magnesium turnings
- Anhydrous ether (as solvent)
- Ethylene oxide
- Saturated aqueous ammonium chloride solution
- Toluene
- Anhydrous sodium sulfate

Procedure:

- A reaction vessel is charged with magnesium turnings and anhydrous ether under an inert atmosphere.
- A solution of p- or m-tert-butoxyphenyl halide in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent (p- or m-tert-butoxyphenylmagnesium halide).
- The reaction mixture is typically stirred and refluxed to ensure complete formation of the Grignard reagent.
- After formation, the solution is cooled, and ethylene oxide is bubbled through the reaction mixture or added as a solution in a suitable solvent.

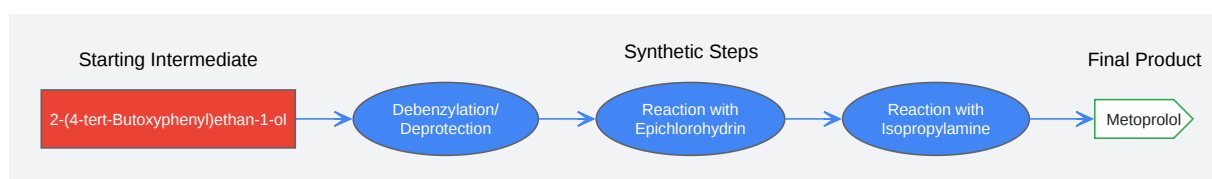
- The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, and the aqueous layer is extracted with toluene.
- The combined organic layers are washed with water and dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield p- or m-tert-butoxyphenethyl alcohol.

Yield: The reported yield for this process is approximately 85.3%.^[3]

Applications in Drug Development

The primary documented application of **2-(4-tert-Butoxyphenyl)ethan-1-ol** is as a key intermediate in the synthesis of Metoprolol.^[4] Metoprolol is a selective β_1 receptor blocker used in the treatment of several cardiovascular diseases, including hypertension, angina, and heart failure.

The synthesis of Metoprolol from **2-(4-tert-Butoxyphenyl)ethan-1-ol** involves a multi-step process, which is outlined in the diagram below.



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Caption: Synthetic pathway from **2-(4-tert-Butoxyphenyl)ethan-1-ol** to Metoprolol.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature reveals a significant gap in the understanding of the biological activities of **2-(4-tert-Butoxyphenyl)ethan-1-ol** itself. There are no published

studies detailing its pharmacological effects, mechanism of action, or interaction with any signaling pathways. Its primary role appears to be that of a synthetic intermediate.

The final product, Metoprolol, is a well-characterized beta-blocker. Its mechanism of action involves the competitive inhibition of β_1 -adrenergic receptors, which are predominantly found in the heart. This inhibition leads to a reduction in heart rate, cardiac output, and blood pressure. However, it is crucial to note that these biological effects are characteristic of Metoprolol and not of its precursor, **2-(4-tert-Butoxyphenyl)ethan-1-ol**.

Conclusion

2-(4-tert-Butoxyphenyl)ethan-1-ol is a valuable chemical intermediate with a well-defined role in the synthesis of the cardiovascular drug Metoprolol. Its synthesis via a Grignard reaction is well-documented, providing a reliable route to this compound. However, there is a conspicuous absence of research into the intrinsic biological activities of **2-(4-tert-Butoxyphenyl)ethan-1-ol**. Future research could explore the potential pharmacological or toxicological profile of this molecule to provide a more complete understanding of its properties beyond its utility as a synthetic building block. For researchers, scientists, and drug development professionals, this compound currently holds interest primarily as a precursor in established synthetic pathways.

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